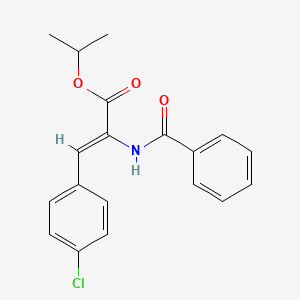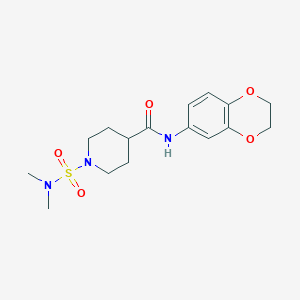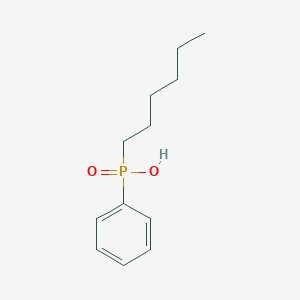
isopropyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate
Descripción general
Descripción
Isopropyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is a useful research compound. Its molecular formula is C19H18ClNO3 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0975211 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermoresponsive Homopolymers
A novel acrylamide monomer, incorporating isopropylamide and N,N-diethylamino ethyl groups, was developed to create homopolymers with tunable lower critical solution temperatures (LCST). These polymers' LCST can be adjusted over a wide range by altering the aqueous solution's pH, demonstrating potential in smart materials and responsive systems (Jiang et al., 2014).
Photoinitiated Polymerization
Innovative three-component photoinitiator mixtures, involving compounds like benzophenone and isopropylthioxanthone, have shown significant enhancement in acrylate polymerization rates. This discovery opens new avenues in rapid photopolymerization processes, beneficial for coatings and adhesives industries (Cavitt et al., 2004).
Photo-Cross-Linkable Polymers
Research on photo-cross-linkable copolymers of N-isopropylacrylamide revealed their potential in creating temperature and pH-responsive hydrogel layers. Such materials, capable of undergoing phase transitions in response to environmental changes, hold promise for biomedical applications, including drug delivery systems (Harmon et al., 2003).
Biocompatible Thermoresponsive Polymers
A study on biocompatible thermoresponsive polymers based on N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (M3i) highlighted their utility in drug delivery. The ability to finely tune properties like LCST and hydrodynamic diameter makes these polymers excellent candidates for targeted drug delivery applications, particularly in cancer therapy (Mondal et al., 2022).
Biological Cell Detachment Applications
Poly(N-isopropyl acrylamide) (pNIPAM) substrates, known for their thermoresponsive behavior, have been extensively used for nondestructive biological cell and protein release. Applications range from studying extracellular matrices to cell sheet engineering, showcasing the material's significant impact on bioengineering and regenerative medicine (Cooperstein & Canavan, 2010).
Propiedades
IUPAC Name |
propan-2-yl (Z)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-13(2)24-19(23)17(12-14-8-10-16(20)11-9-14)21-18(22)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,22)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMKUHXSWQVYOK-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4590464.png)
![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}azocane](/img/structure/B4590470.png)
![ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(4-BROMOPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B4590477.png)


![8-[(4-bromo-2-chlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4590503.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4590509.png)
![4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B4590511.png)
![4-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4590512.png)

![(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(3-NITROPHENYL)-2-PROPEN-1-ONE](/img/structure/B4590524.png)
![1,2-dihydro-5-acenaphthylenyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B4590531.png)
![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4590536.png)

